molecular formula C27H44O4 B12688311 Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- CAS No. 2460-96-0

Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)-

Cat. No.: B12688311
CAS No.: 2460-96-0
M. Wt: 432.6 g/mol
InChI Key: FWCXELAAYFYCSR-KQQCRRBPSA-N
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Description

Spirostan-2,3-diol (2β,3α,5β,25R) is a spirostanol steroid derivative characterized by hydroxyl groups at positions C2 and C3, with specific stereochemistry: 2β, 3α, and a 5β-configured A/B ring junction. The 25R designation refers to the absolute configuration at C25, a critical feature distinguishing it from 25S epimers. While structurally similar to gitogenin (2α,3β,5α,25R), the target compound differs in hydroxyl group orientations and ring junction stereochemistry .

Properties

CAS No.

2460-96-0

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1R,2S,4S,5'R,7S,8R,9S,12S,13S,15S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol

InChI

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27?/m1/s1

InChI Key

FWCXELAAYFYCSR-KQQCRRBPSA-N

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@H](C6)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • The synthesis typically starts from naturally abundant steroidal precursors such as hecogenin acetate or diosgenin , which provide the spirostan skeleton.
  • Key transformations include selective oxidation, epoxidation, hydrolysis, and stereoselective reduction to install the 2α and 3β hydroxyl groups with the desired stereochemistry.

One-Pot Ester Hydrolysis and Wolff-Kishner Reduction

  • A highly efficient method involves a one-pot simultaneous ester hydrolysis and Wolff-Kishner reduction of hecogenin acetate to produce tigogenin with over 98% yield.
  • Tigogenin serves as a versatile intermediate for further functionalization toward spirostan-2,3-diols.

Stereoselective Sodium Borohydride Reduction

  • The keto ester intermediate undergoes stereoselective reduction with sodium borohydride, yielding exclusively the 3β-hydroxy isomer in 90% isolated yield.
  • This step is crucial for controlling the stereochemistry at C-3, ensuring the 3β configuration.

Epoxidation and Acid-Catalyzed Ring Opening

  • Epoxidation of vinyl acetate derivatives using m-chloroperoxybenzoic acid (MCPBA) forms epoxides at the 2,3-position.
  • Subsequent acid hydrolysis (e.g., with perchloric acid in acetone) opens the epoxide ring to yield the 2β,3α-diol configuration predominantly (up to 85% yield).
  • Minor amounts of cis-diols (2β,3β,5α-trihydroxy) are also formed as by-products (around 7% yield).

Alternative Synthetic Pathways Avoiding Toxic Reagents

  • To avoid the use of lead tetraacetate (a toxic reagent traditionally used for oxidative cleavage), a three-step alternative was developed:
    • Conversion of ketone to vinyl acetate
    • MCPBA epoxidation
    • Acidic ring opening of the epoxide
  • This alternative route yields about 75% of the key intermediate, slightly lower than the 80% yield with lead tetraacetate but safer and more environmentally friendly.

Detailed Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Outcome Yield (%) Notes
1 Ester hydrolysis + Wolff-Kishner reduction NaOH/MeOH, hydrazine, heat Tigogenin (keto intermediate) >98 One-pot, high yield
2 Stereoselective reduction NaBH4 in suitable solvent 3β-hydroxy keto ester 90 Selective for 3β isomer
3 Vinyl acetate formation Acetylation of ketone Vinyl acetate intermediate - Prepares for epoxidation
4 Epoxidation MCPBA, CHCl3, room temperature 2,3-epoxy vinyl acetate - Stereospecific epoxidation
5 Acid-catalyzed epoxide ring opening Perchloric acid in acetone 2β,3α-diol (major), 2β,3β-diol (minor) 85 (major), 7 (minor) Stereoselective diol formation
6 Ester hydrolysis NaOH/MeOH, CH2Cl2 Final spirostan-2,3-diol - Completion of diol synthesis

Alternative Oxidation Methods

  • Homogeneous non-aqueous permanganate oxidation has been explored as an alternative to osmium tetroxide for dihydroxylation of ∆2-spirostenes to introduce 2α,3α-diol groups.
  • This method avoids expensive and toxic OsO4 and provides moderate yields (10–15%) of spirostan-2,3-dioic acids, which can be further converted to diols.

Physicochemical Data Supporting Preparation

Property Value Source/Notes
Melting point 272–273 °C Pure (25R)-5α-spirostan-2α,3β-diol
Optical rotation [α]D20 = -75° (c = 1.02, CHCl3) Confirms stereochemistry
Solubility 30 mg/mL in chloroform Useful for purification steps
Molecular formula C27H44O4 Consistent with diol structure

Summary of Research Findings

  • The most efficient preparation of (2β,3α,5β,25R)-spirostan-2,3-diol involves starting from hecogenin acetate or diosgenin derivatives.
  • The key steps are stereoselective reductions and epoxidation followed by acid-catalyzed ring opening to achieve the desired stereochemistry.
  • Alternative synthetic routes have been developed to avoid toxic reagents like lead tetraacetate, favoring safer reagents such as MCPBA and mild acids.
  • Yields for key intermediates and final products are generally high (75–98%), making these methods suitable for preparative scale synthesis.
  • Physicochemical data confirm the purity and stereochemical integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)-, which can be further utilized in different applications.

Scientific Research Applications

Medical Applications

1.1 Anabolic and Ergogenic Effects

Spirostan-2,3-diol has been identified as a non-hormonal anabolic agent that enhances athletic performance and work output. Research indicates that it can increase protein synthesis and improve muscle mass without the side effects associated with traditional anabolic steroids. In a study involving young human volunteers aged 18-30, doses of 10-20 mg/day resulted in increased appetite, strength gains, and reduced lactic acid formation during intense exercise .

Table 1: Summary of Anabolic Effects

Study ReferenceSubject GroupDosage (mg/day)Reported Effects
Young adults10-20Increased appetite, strength gain
Older adults15Enhanced well-being and stamina

1.2 Antifungal Properties

Recent studies have demonstrated the antifungal activity of functionalized spirostanes. A specific derivative, 2α-acetoxy-5α-spirostan-3β-ol, exhibited over 50% inhibition against several fungal species including Candida albicans and Aspergillus fumigatus at minimal concentrations . This suggests potential therapeutic uses in treating fungal infections.

Table 2: Antifungal Activity of Spirostan Derivatives

CompoundFungal SpeciesMinimal Inhibitory Concentration (μg/mL)
2α-acetoxy-5α-spirostan-3β-olC. glabrata6.25
A. fumigatus128

Agricultural Applications

2.1 Bioherbicides

Research into the use of steroidal saponins from Agave species has shown promise as natural herbicides. These compounds may inhibit weed growth while being less harmful to the environment compared to synthetic herbicides . The application of spirostanic compounds in agricultural settings could lead to more sustainable farming practices.

Cosmetic Applications

3.1 Skin Health and Anti-Aging

Spirostanic compounds have been formulated into cosmetic products for their skin-enhancing properties. They are known to accelerate protein formation in the skin while exhibiting minimal hormonal activity. Clinical observations have reported improvements in skin elasticity and strength following topical applications of spirostanic formulations .

Table 3: Cosmetic Applications of Spirostanic Compounds

Application TypeBenefits
Anti-aging creamsImproved skin elasticity
MoisturizersEnhanced hydration and skin barrier function

Case Studies

4.1 Veterinary Medicine

In veterinary applications, spirostanic compounds have been used to enhance the health and vigor of various animals including dogs and horses. Reports indicate that administration of these compounds can improve physical stamina and longevity in older animals .

4.2 Clinical Observations

A notable case involved a 65-year-old woman who reported significant increases in energy levels and physical stamina after two weeks of treatment with a spirostanic compound . Such anecdotal evidence supports further investigation into the therapeutic potential of these compounds.

Mechanism of Action

The mechanism of action of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways, leading to its diverse biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Key Structural Features :

  • Hydroxyl positions : C2β and C3α.
  • A/B ring fusion : 5β (trans-decalin system).
  • C25 configuration : 25R.

Sources and Synthesis: The compound is primarily synthetic, though spirostanol derivatives are commonly isolated from plants like Agave and Yucca species . outlines synthetic pathways for related spirostanols involving acid catalysis, epoxidation, and hydroxylation, which could be adapted for this isomer .

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The table below highlights key differences between Spirostan-2,3-diol (2β,3α,5β,25R) and analogous spirostanol derivatives:

Compound Name CAS Number Molecular Formula Hydroxyl Positions Stereochemistry A/B Ring Fusion C25 Configuration Sources
Spirostan-2,3-diol (2β,3α,5β,25R) 511-96-6* C27H44O4 C2β, C3α 2β,3α,5β,25R 25R Synthetic/Plant
Gitogenin (2α,3β,5α,25R) 511-96-6 C27H44O4 C2α, C3β 2α,3β,5α,25R 25R Agave spp.
Neogitogenin (2α,3β,5α,25S) N/A C27H44O4 C2α, C3β 2α,3β,5α,25S 25S Digitalis spp.
Diosgenin 512-04-9 C27H42O3 C3β 3β, Δ5,25R Δ5 (unsaturated) 25R Dioscorea spp.
Chlorogenin (3β,6α,25R) 562-33-4 C28H48O4 C3β, C6α 3β,5α,6α,25R 25R Agave geminiflora

Notes:

  • A/B ring fusion : The 5β configuration in the target compound creates a trans-decalin system, contrasting with the 5α (cis) or Δ5 (unsaturated) systems in analogs like gitogenin and diosgenin.

Physicochemical Properties

  • Solubility: Spirostanol diols are generally hydrophobic, but hydroxylation patterns influence polarity. For example, diosgenin (mono-ol) is less polar than the diol derivatives .
  • NMR differentiation : The 25R configuration causes distinct upfield shifts for C-23 (Δδ ~5.5 ppm) compared to 25S isomers .

Biological Activity

Spirostan-2,3-diol, specifically the compound designated as (2beta,3alpha,5beta,25R), is a steroidal sapogenin that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antifungal and cytotoxic effects, and discusses relevant case studies and research findings.

Chemical Structure and Properties

Spirostan-2,3-diol is characterized by a spirostanic structure that contributes to its unique biological activity. The specific stereochemistry at the 25R position is crucial for its interaction with biological targets.

Antifungal Activity

Research has demonstrated that derivatives of spirostan-2,3-diol exhibit significant antifungal properties. A study evaluated several functionalized 2,3-spirostanes against common fungal pathogens:

CompoundFungal Species TestedMinimum Inhibitory Concentration (MIC)
2α-acetoxy-5α-spirostan-3β-olCandida albicans6.25 μg/mL
2α-acetoxy-5α-spirostan-3β-olCryptococcus neoformans12.5 μg/mL
2α-acetoxy-5α-spirostan-3β-olCandida glabrata6.25 μg/mL
2α-acetoxy-5α-spirostan-3β-olAspergillus fumigatus128 μg/mL

The compound showed over 50% inhibition against all tested fungal species at varying concentrations, with C. glabrata being particularly sensitive .

Cytotoxic Effects

In addition to antifungal activity, spirostan derivatives have been investigated for their cytotoxic effects on cancer cell lines. A notable study assessed the apoptotic effects of spirostans on human epidermoid cancer cells (A431):

CompoundCell LineIC50 (μM)
Saponins from Albizia gummiferaA431Dose-dependent

Flow cytometric analyses indicated that these saponins induced apoptosis in a dose-dependent manner, suggesting potential therapeutic applications in cancer treatment .

The mechanisms underlying the biological activities of spirostan-2,3-diol derivatives are multifaceted:

  • Antifungal Mechanism : The antifungal action is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.
  • Cytotoxic Mechanism : The induction of apoptosis in cancer cells may involve activation of caspases and modulation of apoptotic pathways.

Case Studies

Several studies have explored the pharmacological potential of spirostan derivatives:

  • Study on Antifungal Activity : A comprehensive evaluation of various spirostane derivatives highlighted their capacity to inhibit fungal growth significantly. The study emphasized the importance of structural modifications in enhancing bioactivity .
  • Cancer Cell Apoptosis : Research on saponins derived from plants containing spirostane structures demonstrated their ability to induce apoptosis in cancer cell lines through various signaling pathways .

Q & A

Q. How can researchers confirm the structural identity of Spirostan-2,3-diol, (2β,3α,5β,25R)- using spectroscopic methods?

To confirm structural identity, combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For NMR, analyze 1^1H and 13^{13}C spectra to verify stereochemical assignments (e.g., 2β,3α,5β configurations) and the 25R spirostan skeleton. Compare chemical shifts with reference data for Gitogenin (CAS 511-96-6), a synonym for this compound . High-resolution MS (HRMS) can confirm the molecular formula (C27_{27}H44_{44}O4_4) and molecular weight (432.64 g/mol). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are effective extraction and purification methods for Spirostan-2,3-diol from plant sources?

The compound is commonly isolated from Trigonella foenum-graecum (fenugreek) and Anemarrhena asphodeloides. Use methanol or ethanol extraction followed by solvent partitioning (e.g., n-hexane, chloroform) to remove lipids. Purify via column chromatography with silica gel or reversed-phase C18 columns, eluting with gradients of chloroform-methanol or acetonitrile-water. Monitor purity using HPLC with UV detection (210–254 nm) and compare retention times with authenticated standards .

Q. How should researchers assess the purity of Spirostan-2,3-diol for in vitro studies?

Employ HPLC-UV or UPLC-PDA with a C18 column (e.g., 4.6 × 250 mm, 5 µm). Use a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min. System suitability tests should ensure resolution (≥1.5) from close-eluting impurities like diosgenin derivatives. Quantify purity via peak area normalization (>98% by HPLC) and confirm using thin-layer chromatography (TLC) with vanillin-sulfuric acid staining .

Advanced Research Questions

Q. What strategies optimize the synthesis of glycosylated derivatives of Spirostan-2,3-diol for structure-activity studies?

Use regioselective glycosylation at the 3α-OH group. Protect the 2β-OH with acetyl or pivaloyl groups to prevent undesired reactions. Employ Schmidt’s trichloroacetimidate method with catalytic TMSOTf in anhydrous dichloromethane. For complex oligosaccharides (e.g., rhamnopyranosyl-glucopyranosyl derivatives), perform stepwise coupling and deprotection. Characterize intermediates via 1^{1}H/13^{13}C NMR and HRMS. Example: (25R)-3β-O-glycosylated derivatives showed enhanced bioactivity in anti-inflammatory assays .

Q. How can researchers resolve contradictions in reported anti-proliferative activity of Spirostan-2,3-diol derivatives across cell lines?

Contradictions may arise from stereochemical variations or impurities. Standardize testing using NCI-60 human tumor cell lines with protocols from the National Cancer Institute. Pre-treat compounds to ≥95% purity (HPLC). Include positive controls (e.g., doxorubicin) and assess dose-response curves (IC50_{50}). Use flow cytometry to differentiate cytotoxic vs. cytostatic effects. Cross-validate findings with gene expression profiling (e.g., p53, Bax/Bcl-2 ratios) .

Q. What experimental designs are critical for evaluating the anti-inflammatory mechanisms of Spirostan-2,3-diol?

Use LPS-induced RAW 264.7 macrophages to measure inhibition of NF-κB and COX-2 via Western blot or qPCR . Quantify pro-inflammatory cytokines (TNF-α, IL-6) via ELISA . For in vivo validation, employ carrageenan-induced rat paw edema models. Compare results with structurally related spirostanol derivatives (e.g., diosgenin) to establish structure-activity relationships (SAR). Include ROS scavenging assays to assess antioxidant contributions .

Q. How can researchers address stability challenges during long-term storage of Spirostan-2,3-diol?

Store lyophilized samples at -20°C in amber vials under inert gas (N2_2 or Ar). For solutions, use anhydrous DMSO or ethanol with stabilizers (0.1% BHT). Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and quantify decomposition products (e.g., epoxides) using LC-MS. Avoid exposure to light and acidic/basic conditions to prevent spirostan ring rearrangement .

Methodological Notes

  • Stereochemical Analysis : The 25R configuration is critical for bioactivity. Use circular dichroism (CD) or optical rotation ([α]D_D = -42.2° in methanol) to confirm chirality .
  • Toxicity Screening : Acute toxicity (LD50_{50}) in mice is >40 mg/kg (intraperitoneal). Prioritize AMES tests for mutagenicity and hERG assays for cardiotoxicity in drug development pipelines .

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